Methyl 4-(((2-hydroxyphenethyl)(5-methoxy-5-oxopentyl)amino)methyl)benzoate
Overview
Description
Methyl 4-(((2-hydroxyphenethyl)(5-methoxy-5-oxopentyl)amino)methyl)benzoate: is a complex organic compound with a molecular formula of C23H29NO5 and a molecular weight of 399.48 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(((2-hydroxyphenethyl)(5-methoxy-5-oxopentyl)amino)methyl)benzoate typically involves multiple steps, starting with the reaction of 2-hydroxyphenethylamine with 5-methoxy-5-oxopentyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the product is purified through recrystallization or chromatography techniques.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The process involves continuous monitoring and optimization to achieve cost-effective production while maintaining quality standards.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(((2-hydroxyphenethyl)(5-methoxy-5-oxopentyl)amino)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenethyl moiety can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The carbonyl group in the 5-methoxy-5-oxopentyl chain can be reduced to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of phenethyl ketone or phenethyl carboxylic acid.
Reduction: Formation of 5-methoxy-5-hydroxypentylamine.
Substitution: Formation of various substituted amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals and organic materials.
Biology: In biological research, Methyl 4-(((2-hydroxyphenethyl)(5-methoxy-5-oxopentyl)amino)methyl)benzoate is utilized to study enzyme inhibition and receptor binding, providing insights into biochemical pathways and potential therapeutic targets.
Medicine: The compound has shown potential in medicinal chemistry for the development of new drugs, particularly in the treatment of inflammatory and neurodegenerative diseases.
Industry: In the industrial sector, it is used as an intermediate in the synthesis of various chemical products, including polymers and coatings.
Mechanism of Action
The mechanism by which Methyl 4-(((2-hydroxyphenethyl)(5-methoxy-5-oxopentyl)amino)methyl)benzoate exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group on the phenethyl moiety can form hydrogen bonds with enzymes or receptors, modulating their activity. The amine group can interact with nucleophiles, leading to the formation of new chemical bonds and altering biological processes.
Comparison with Similar Compounds
Methyl 4-(((2-hydroxyphenethyl)amino)methyl)benzoate: Lacks the 5-methoxy-5-oxopentyl group, resulting in different reactivity and biological activity.
Methyl 4-(((2-hydroxyphenethyl)(5-methoxy-5-oxopentyl)amino)benzoate: Similar structure but with variations in the substituents, leading to different chemical properties and applications.
Properties
IUPAC Name |
methyl 4-[[2-(2-hydroxyphenyl)ethyl-(5-methoxy-5-oxopentyl)amino]methyl]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO5/c1-28-22(26)9-5-6-15-24(16-14-19-7-3-4-8-21(19)25)17-18-10-12-20(13-11-18)23(27)29-2/h3-4,7-8,10-13,25H,5-6,9,14-17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REXQBEYYHXLNSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCN(CCC1=CC=CC=C1O)CC2=CC=C(C=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201132432 | |
Record name | Methyl 4-[[[2-(2-hydroxyphenyl)ethyl](5-methoxy-5-oxopentyl)amino]methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201132432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
329774-42-7 | |
Record name | Methyl 4-[[[2-(2-hydroxyphenyl)ethyl](5-methoxy-5-oxopentyl)amino]methyl]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=329774-42-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-[[[2-(2-hydroxyphenyl)ethyl](5-methoxy-5-oxopentyl)amino]methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201132432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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